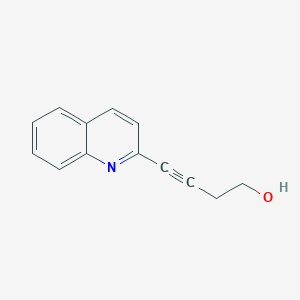
4-(Quinolin-2-yl)but-3-yn-1-ol
概要
説明
4-(Quinolin-2-yl)but-3-yn-1-ol is a chemical compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol . This compound features a quinoline ring attached to a butynol chain, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)but-3-yn-1-ol typically involves the reaction of quinoline derivatives with butynol precursors. One common method includes the nucleophilic addition of a quinoline derivative to a butynol compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Quinolin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynol chain can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Quinoline-2-ylbut-3-yn-1-one.
Reduction: 4-(Quinolin-2-yl)but-3-en-1-ol or 4-(Quinolin-2-yl)butan-1-ol.
Substitution: 4-(Quinolin-2-yl)but-3-yn-1-chloride or 4-(Quinolin-2-yl)but-3-yn-1-amine.
科学的研究の応用
4-(Quinolin-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Quinolin-2-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the butynol chain can interact with various proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the butynol chain.
2-Quinolinol: Similar quinoline ring but with a hydroxyl group at the second position.
4-(Quinolin-2-yl)but-3-en-1-ol: Similar structure but with a double bond instead of a triple bond in the butynol chain.
Uniqueness
4-(Quinolin-2-yl)but-3-yn-1-ol is unique due to its combination of a quinoline ring and a butynol chain, which provides distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research .
特性
IUPAC Name |
4-quinolin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPQWEHDJAJEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














